molecular formula C13H21N3O2 B6986255 N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide

N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide

Cat. No.: B6986255
M. Wt: 251.32 g/mol
InChI Key: CLJHMDUSWSNEDF-UHFFFAOYSA-N
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Description

“N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” is a synthetic organic compound that features a cyclopentyl group, an oxazole ring, and an amide linkage

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c14-9-12(10-3-1-2-4-10)15-13(17)6-5-11-7-8-18-16-11/h7-8,10,12H,1-6,9,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHMDUSWSNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)CCC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve the alkylation of an intermediate compound with a cyclopentyl halide.

    Amidation reaction: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as carbodiimides or through direct reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring or other functional groups to more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, “this compound” might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclohexylethyl)-3-(1,2-oxazol-3-yl)propanamide
  • N-(2-amino-1-cyclopropylethyl)-3-(1,2-oxazol-3-yl)propanamide
  • N-(2-amino-1-cyclobutylethyl)-3-(1,2-oxazol-3-yl)propanamide

Uniqueness

“N-(2-amino-1-cyclopentylethyl)-3-(1,2-oxazol-3-yl)propanamide” is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research.

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